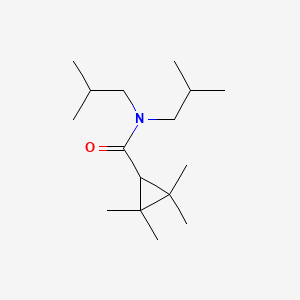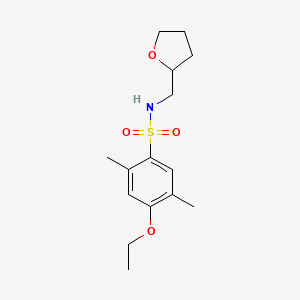
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropane ring substituted with two isobutyl groups and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diisobutylamine. The reaction is carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) using thionyl chloride as a reagent . The process involves the formation of an intermediate acid chloride, which then reacts with diisobutylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of milder and more economically attractive alternatives to traditional reagents, such as the combined reagent TiCl4/NaBH4, can be employed to reduce costs and improve safety .
化学反応の分析
Types of Reactions
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) and various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the amide can yield the corresponding amine, while oxidation can produce various oxidized derivatives.
科学的研究の応用
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceutically important compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used as a precursor in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar in structure but contains an octylphenylphosphinyl group instead of the cyclopropane ring.
N,N-dimethyl-2,2,3,3-tetramethylcyclopropanecarboxamide: Similar but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the presence of multiple methyl groups
特性
分子式 |
C16H31NO |
|---|---|
分子量 |
253.42 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H31NO/c1-11(2)9-17(10-12(3)4)14(18)13-15(5,6)16(13,7)8/h11-13H,9-10H2,1-8H3 |
InChIキー |
VJOPDUGRMQXZLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)C1C(C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)

![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B15283191.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![{2-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B15283229.png)
![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B15283261.png)

